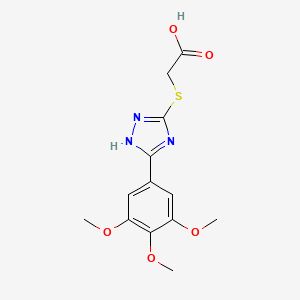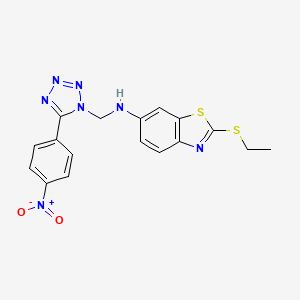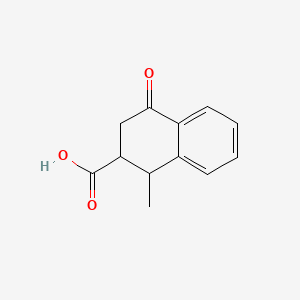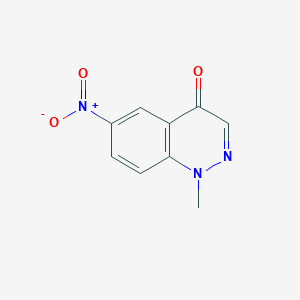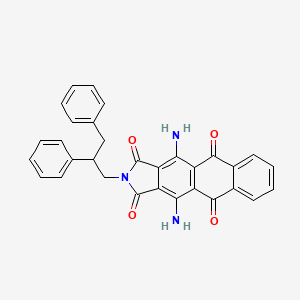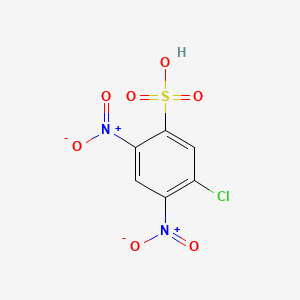![molecular formula C15H22O2 B13771294 1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- CAS No. 72845-85-3](/img/structure/B13771294.png)
1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- is a heterocyclic organic compound. It is a derivative of dioxolane, which is a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The process generally requires refluxing the reactants in an organic solvent like toluene, with continuous removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark apparatus, ensures high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols .
科学的研究の応用
1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a stabilizer for certain biological molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- involves its ability to form stable intermediates in chemical reactions. The presence of the dioxolane ring allows it to act as a protecting group for carbonyl compounds, preventing unwanted side reactions. This stability is due to the resonance structures that can be formed within the ring .
類似化合物との比較
Similar Compounds
1,3-Dioxolane, 2-methyl-: This compound has a similar structure but with a methyl group instead of the 1-methyl-2-[4-(1-methylethyl)phenyl]ethyl group.
1,3-Dioxolane, 2-ethyl-4-methyl-: Another similar compound with an ethyl and a methyl group attached to the dioxolane ring.
Uniqueness
1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. These substituents can influence the compound’s solubility, stability, and reactivity in various chemical reactions, making it particularly valuable in specialized applications .
特性
CAS番号 |
72845-85-3 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
2-[1-(4-propan-2-ylphenyl)propan-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C15H22O2/c1-11(2)14-6-4-13(5-7-14)10-12(3)15-16-8-9-17-15/h4-7,11-12,15H,8-10H2,1-3H3 |
InChIキー |
GOWQWVLKPNPEIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CC(C)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


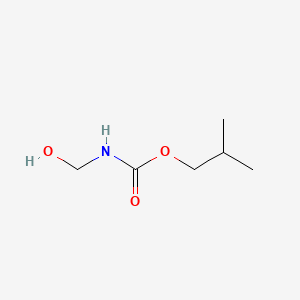
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
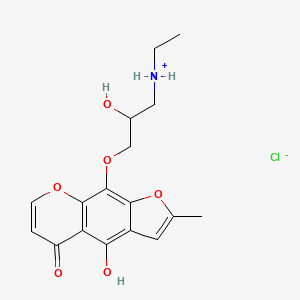
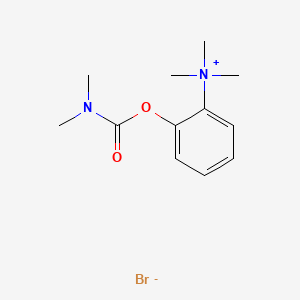
![N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13771232.png)
